molecular formula C7H5BrN2O B8190695 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one

Cat. No.: B8190695
M. Wt: 213.03 g/mol
InChI Key: WJVZWFCEQLNBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a bromine atom attached to a pyrrolo[3,4-c]pyridin-3-one core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one typically involves the bromination of 1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane under reflux conditions . The reaction proceeds with high selectivity and yields the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors to handle the exothermic nature of the bromination reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a versatile intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

4-bromo-1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-5-4(1-2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVZWFCEQLNBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)C(=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a similar manner to Step 4 of Example 16, 4-bromo-1-hydroxy-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one (239 mg, 0.688 mmol) was dissolved in nitromethane (12 mL), and the solution was treated with trifluoroacetic acid (1.17 mL, 15.1 mmol) and triethylsilane (0.440 mL, 2.75 mmol), followed by purification by preparative thin-layer chromatography (chloroform/methanol=15/1) to obtain 4-bromo-1,2-dihydropyrrolo[3,4-c]pyridine-3-one (49.1 mg, yield 34%).
Name
4-bromo-1-hydroxy-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.